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molecular formula C7H7ClO B1207291 2-Chloro-4-methylphenol CAS No. 6640-27-3

2-Chloro-4-methylphenol

Cat. No. B1207291
M. Wt: 142.58 g/mol
InChI Key: AQJFATAFTQCRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04429168

Procedure details

Four grams of chlorine was bubbled through a stirred solution of 10.8 g of p-cresol (10 mmoles) in 100 ml of carbon tetrachloride for about 30 minutes. A five-gram sample, removed and analyzed and showed 46.9% p-cresol and 53.1% 2-chloro-p-cresol. Then 0.1 ml of ethanol and 10.00 g powdered anhydrous calcium bromide were added to the chlorinated p-cresol mixture. The mixture was stirred in the absence of atmospheric moisture for about 16 hours. A washed-and-dried solid was obtained weighing 10.40 g. A sample of the solid was hydrolyzed by water and extracted five times with carbon tetrachloride. GC analysis of the combined extract gave 96.6% p-cresol and 3.3% 2-chloro-p-cresol, showing substantially complete separation of p-cresol from its chlorinated derivative by complexation with calcium bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96.6%
Yield
3.3%

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[CH:3]1[C:8]([OH:9])=[CH:7][CH:6]=[C:5]([CH3:10])[CH:4]=1.O>C(Cl)(Cl)(Cl)Cl>[CH:7]1[C:8]([OH:9])=[CH:3][CH:4]=[C:5]([CH3:10])[CH:6]=1.[Cl:1][C:7]1[C:8]([OH:9])=[CH:3][CH:4]=[C:5]([CH3:10])[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
10.8 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred in the absence of atmospheric moisture for about 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A five-gram sample, removed
ADDITION
Type
ADDITION
Details
were added to the chlorinated p-cresol mixture
WASH
Type
WASH
Details
A washed-
CUSTOM
Type
CUSTOM
Details
-dried solid
CUSTOM
Type
CUSTOM
Details
was obtained
EXTRACTION
Type
EXTRACTION
Details
extracted five times with carbon tetrachloride
EXTRACTION
Type
EXTRACTION
Details
GC analysis of the combined extract

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1=CC(=CC=C1O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.6%
Name
Type
product
Smiles
ClC1=CC(=CC=C1O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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